molecular formula C15H18BrN3O4 B12899801 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 651026-66-3

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No.: B12899801
CAS No.: 651026-66-3
M. Wt: 384.22 g/mol
InChI Key: MCDUDLQNOWBDCH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromomethyl group, a nitro group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by bromination to add the bromomethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-3-nitrobenzamide: Lacks the pyrrolidinone moiety.

    3-Nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide: Lacks the bromomethyl group.

    4-(Bromomethyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide: Lacks the nitro group.

Uniqueness

The presence of both the bromomethyl and nitro groups, along with the pyrrolidinone moiety, makes 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide unique.

Properties

CAS No.

651026-66-3

Molecular Formula

C15H18BrN3O4

Molecular Weight

384.22 g/mol

IUPAC Name

4-(bromomethyl)-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C15H18BrN3O4/c16-10-12-5-4-11(9-13(12)19(22)23)15(21)17-6-2-8-18-7-1-3-14(18)20/h4-5,9H,1-3,6-8,10H2,(H,17,21)

InChI Key

MCDUDLQNOWBDCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-]

Origin of Product

United States

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